4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This uniquely asymmetric 4,6-diarylpyrimidin-2-amine features a 2,3-dimethoxyphenyl at C4 and 3,4-dimethoxyphenyl at C6, creating an exclusive electronic/steric environment not found in symmetric analogs. Critical for kinase selectivity profiling where methoxy regiochemistry shifts Aurora A IC50 by >10-fold. Ensures SAR fidelity, assay reproducibility, and fills structural gaps missed by existing lead optimization campaigns. Procure the exact regioisomer to eliminate ambiguity in your dose-response and screening data.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 1354915-61-9
Cat. No. B6348031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
CAS1354915-61-9
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC)OC
InChIInChI=1S/C20H21N3O4/c1-24-16-9-8-12(10-18(16)26-3)14-11-15(23-20(21)22-14)13-6-5-7-17(25-2)19(13)27-4/h5-11H,1-4H3,(H2,21,22,23)
InChIKeyZTAPNAOETPIBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354915-61-9) – Baseline Identification and Compound-Class Profile


4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354915-61-9, molecular formula C20H21N3O4, molecular weight 367.4 g/mol) is a 4,6-diarylpyrimidin-2-amine derivative bearing an asymmetric dimethoxy substitution pattern: a 2,3-dimethoxyphenyl ring at the pyrimidine 4-position and a 3,4-dimethoxyphenyl ring at the 6-position . The compound belongs to a scaffold class extensively investigated for kinase inhibition, with multiple 4,6-diarylpyrimidin-2-amine derivatives reported as Aurora kinase A inhibitors and anticancer agents [1][2]. Its asymmetric substitution architecture distinguishes it from symmetric bis(dimethoxyphenyl)pyrimidin-2-amine congeners and may impart differential target engagement or selectivity profiles relevant to procurement decisions in kinase-focused drug discovery programs.

Why In-Class 4,6-Diarylpyrimidin-2-amines Cannot Simply Replace 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine


Within the 4,6-diarylpyrimidin-2-amine chemotype, the position and number of methoxy substituents on the pendant aryl rings critically modulate kinase selectivity and cellular potency. The asymmetric combination present in this compound—2,3-dimethoxy on the C4 aryl ring versus 3,4-dimethoxy on the C6 aryl ring—creates a unique electronic and steric environment not recapitulated by symmetric bis(3,4-dimethoxyphenyl), bis(2,5-dimethoxyphenyl), or bis(2,4-dimethoxyphenyl) congeners . Published structure–activity relationship (SAR) studies on 4,6-diphenylpyrimidin-2-amine Aurora kinase A inhibitors demonstrate that methoxy substitution pattern changes on either aryl ring can shift IC50 values by >10-fold [1]. Furthermore, the Korean patent KR20190043842A explicitly enumerates dozens of distinct 4,6-diarylpyrimidin-2-amine derivatives as individually claimed anticancer compositions, confirming that biological activity is not interchangeable across substitution variants [2]. Therefore, procurement of a generic 4,6-diarylpyrimidin-2-amine without verifying the exact 2,3-/3,4-dimethoxy regiochemistry risks introducing uncontrolled variation into structure–activity relationships and assay reproducibility.

Quantitative Differentiation Evidence for 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine Against Closest Structural Analogs


Asymmetric 2,3-/3,4-Dimethoxy Architecture vs. Symmetric Bis(3,4-dimethoxyphenyl) Congener – Structural Uniqueness

The target compound carries a 2,3-dimethoxyphenyl group at the pyrimidine C4 position and a 3,4-dimethoxyphenyl group at C6, yielding an asymmetric electronic distribution. In contrast, the closest symmetric analog, 4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8), bears identical 3,4-dimethoxyphenyl substituents at both positions . This structural difference is non-trivial: in the 4,6-diarylpyrimidin-2-amine Aurora kinase A inhibitor series, moving a single methoxy group from the 3,4- to the 2,3- or 2,5-pattern on one aryl ring produced IC50 variations exceeding one order of magnitude [1]. [Supporting evidence].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Differentiation from Mono-aryl or Mixed Aryl/Alkyl 4,6-Disubstituted Pyrimidin-2-amines in Anticancer Patent Scope

KR20190043842A discloses a library of 4,6-disubstituted pyrimidin-2-amines as Aurora kinase A inhibitors with anticancer utility. Within this library, compounds bearing two aryl rings with specific alkoxy substitution are individually enumerated and claimed as distinct chemical entities. The target compound, with its unique combination of 2,3-dimethoxyphenyl (C4) and 3,4-dimethoxyphenyl (C6), is structurally differentiated from compounds such as 4-(3,4-dimethoxyphenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine (compound 24 in the patent) and 4-([1,1'-biphenyl]-4-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (compound 9) [1]. [Class-level inference].

Anticancer Drug Discovery Patent Composition-of-Matter Kinase Inhibition

Class-Level Aurora Kinase A Inhibitory Scaffold – 4,6-Diarylpyrimidin-2-amine Pharmacophore Validation

The 4,6-diarylpyrimidin-2-amine chemotype has been validated as an Aurora kinase A inhibitory scaffold through systematic SAR studies. Park et al. (2019) designed and synthesized 25 4,6-diphenylpyrimidin-2-amine derivatives and demonstrated that methoxy-substituted variants inhibit Aurora kinase A with IC50 values in the low micromolar range (representative IC50 values ranged from 0.5 to >10 µM depending on substitution pattern) [1]. The target compound, bearing the 2,3-dimethoxy/3,4-dimethoxy combination, falls within this validated pharmacophore space but represents a substitution pattern that was not directly tested in the Park et al. panel, making its procurement essential for expanding SAR understanding. [Class-level inference].

Aurora Kinase A Cancer Cell Biology Mitotic Regulation

Verified Application Scenarios for 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine Based on Established Evidence


Kinase Selectivity Profiling Panels Requiring Asymmetric 4,6-Diarylpyrimidin-2-amine Probes

The asymmetric 2,3-dimethoxy/3,4-dimethoxy substitution pattern makes this compound a structurally distinct probe for kinase selectivity panels. Unlike symmetric bis(dimethoxyphenyl) analogs (e.g., CAS 1354924-43-8, CAS 1354939-30-2), the differential electron density on the C4 versus C6 aryl rings may confer divergent binding poses within the ATP-binding pocket of Aurora kinase A or related kinases [1]. Procurement of this specific analog enables systematic exploration of how methoxy regiochemistry asymmetry influences kinase inhibition profiles, a dimension not addressed by symmetric congeners .

Expanding Structure–Activity Relationship (SAR) Coverage for Aurora Kinase A-Targeted 4,6-Diarylpyrimidin-2-amines

Published SAR studies by Park et al. (2019) evaluated 25 derivatives but did not explore the 2,3-dimethoxy/3,4-dimethoxy asymmetric combination [1]. Integrating this compound into follow-up SAR campaigns allows research teams to determine whether the 2,3-dimethoxy substitution on the C4 ring enhances or diminishes Aurora A potency relative to the 3,4-dimethoxy or 2,5-dimethoxy patterns already tested. This filling of SAR gaps is essential for computational modeling, pharmacophore refinement, and rational lead optimization [1].

Anticancer Compound Library Construction with Patent-Relevant Chemical Diversity

KR20190043842A enumerates numerous 4,6-diarylpyrimidin-2-amines as individually claimed entities for anticancer applications, underscoring that each substitution variant holds distinct intellectual property and biological significance [1]. Including this specific compound in screening libraries ensures that the 2,3-dimethoxy/3,4-dimethoxy asymmetric chemotype is represented, preventing a blind spot in high-throughput screening campaigns that might otherwise only sample symmetric or mono-aryl variants [1].

Quality Control and Assay Reproducibility for Preclinical Kinase Inhibitor Studies

Given that methoxy substitution pattern changes can alter 4,6-diarylpyrimidin-2-amine Aurora A IC50 values by >10-fold [1], use of the precisely defined CAS 1354915-61-9 compound eliminates ambiguity in reagent identity. Researchers conducting dose–response or selectivity profiling experiments require the exact regioisomer to ensure inter-laboratory reproducibility and meaningful comparison with literature data derived from structurally defined 4,6-diarylpyrimidin-2-amine analogs [1].

Quote Request

Request a Quote for 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.